molecular formula C13H20O3 B14668337 (4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate CAS No. 36375-74-3

(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate

Cat. No.: B14668337
CAS No.: 36375-74-3
M. Wt: 224.30 g/mol
InChI Key: HVJLIPDVHKBZLL-STQMWFEESA-N
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Description

(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate is an organic compound with a complex structure. This compound is part of the octahydronaphthalene family, characterized by its bicyclic structure. The presence of an acetate group and a ketone functional group makes it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate typically involves multiple steps. One common method starts with the hydrogenation of naphthalene derivatives to form the octahydronaphthalene core. This is followed by the introduction of the methyl group at the 8a position and the ketone group at the 3 position through selective oxidation reactions. The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes under high pressure and temperature to ensure complete hydrogenation of the naphthalene ring. The subsequent functionalization steps are carried out using robust catalysts and reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the acetate group.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl acetate: Unique due to its specific stereochemistry and functional groups.

    (4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl propionate: Similar structure but with a propionate group instead of an acetate group.

    (4aS,8aS)-8a-Methyl-3-oxooctahydronaphthalen-4a(2H)-yl butyrate: Similar structure but with a butyrate group.

Properties

CAS No.

36375-74-3

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

[(4aS,8aS)-8a-methyl-6-oxo-2,3,4,5,7,8-hexahydro-1H-naphthalen-4a-yl] acetate

InChI

InChI=1S/C13H20O3/c1-10(14)16-13-7-4-3-6-12(13,2)8-5-11(15)9-13/h3-9H2,1-2H3/t12-,13-/m0/s1

InChI Key

HVJLIPDVHKBZLL-STQMWFEESA-N

Isomeric SMILES

CC(=O)O[C@]12CCCC[C@]1(CCC(=O)C2)C

Canonical SMILES

CC(=O)OC12CCCCC1(CCC(=O)C2)C

Origin of Product

United States

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